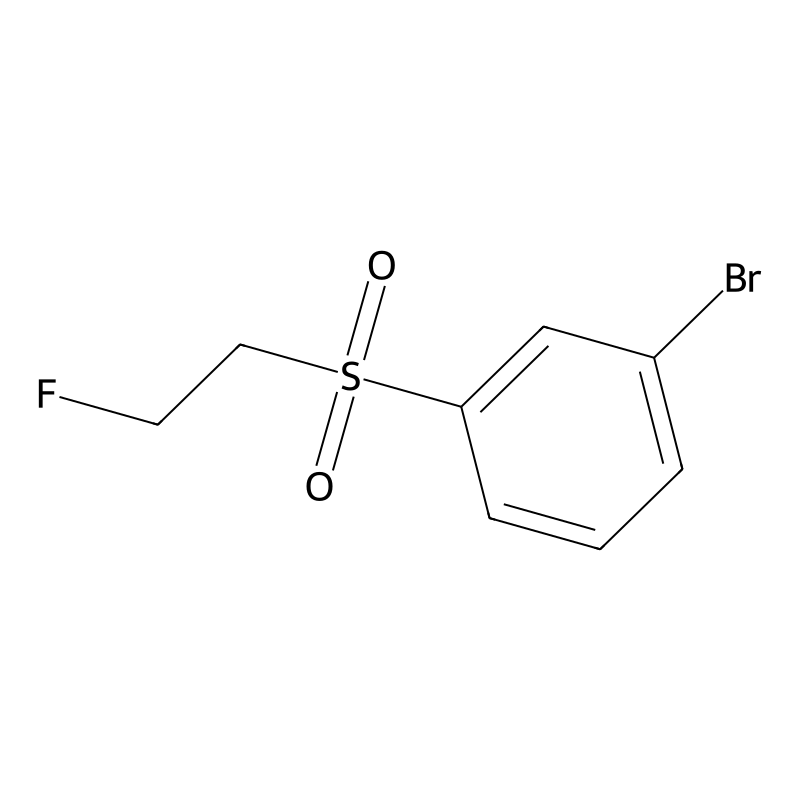

1-Bromo-3-(2-fluoroethanesulfonyl)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pd-Catalyzed Direct Arylations of Heteroarenes

Scientific Field: Organic Chemistry

Summary of Application: This compound is used in the direct arylation of 5-membered ring heteroarenes using palladium catalysis.

Methods of Application: High yields in arylated heteroarenes were obtained using only 1 mol% of Pd(OAc) 2 catalyst with KOAc as an inexpensive base.

Results or Outcomes: A bromo-substituted difluorobenzo[d][1,3]dioxole was successfully coupled. Therefore, this synthetic scheme is very attractive for the access to such polyfluoroalkoxy-containing arylated heteroaromatics in terms of cost, simplicity and low environmental impact, compared to reactions involving arylation of heteroarenes with bromophenols followed by polyfluoroalkylation.

1-Bromo-3-(2-fluoroethanesulfonyl)benzene is an aromatic compound characterized by the presence of a bromine atom and a sulfonyl group attached to a benzene ring. The structure can be described as a benzene ring substituted at the meta position with a bromo group and at the para position with a 2-fluoroethanesulfonyl group. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the reactivity of both the bromo and sulfonyl groups.

The reactivity of 1-Bromo-3-(2-fluoroethanesulfonyl)benzene is primarily governed by electrophilic substitution reactions typical of aromatic compounds. The bromo substituent can participate in nucleophilic substitution reactions, while the sulfonyl group can act as a leaving group in various coupling reactions.

Electrophilic Substitution Mechanism:

- Formation of the Sigma Complex: The aromatic ring acts as a nucleophile, attacking an electrophile (such as bromine or another halogen).

- Deprotonation: A proton is removed, restoring aromaticity and yielding the substituted product.

The presence of electron-withdrawing groups like sulfonyl enhances the electrophilicity of the ring, facilitating further substitution reactions at available positions.

Synthesis of 1-Bromo-3-(2-fluoroethanesulfonyl)benzene can be achieved through several methods:

- Bromination of 3-(2-fluoroethanesulfonyl)benzene:

- The starting material, 3-(2-fluoroethanesulfonyl)benzene, can be brominated using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide.

- Sulfonation followed by Bromination:

- An alternative route involves sulfonating benzene first to introduce the sulfonyl group, followed by selective bromination at the meta position.

- Direct Halogenation:

- Direct halogenation methods may also be employed under controlled conditions to achieve selective substitution.

1-Bromo-3-(2-fluoroethanesulfonyl)benzene has potential applications in:

- Pharmaceutical Development: As an intermediate in synthesizing biologically active compounds.

- Organic Synthesis: In coupling reactions and as a building block for more complex molecules.

- Material Science: Potential use in developing new materials with specific electronic or optical properties.

Interaction studies involving similar compounds suggest that the presence of both halogen and sulfonyl groups can enhance reactivity towards nucleophiles, making 1-Bromo-3-(2-fluoroethanesulfonyl)benzene suitable for various synthetic applications. Additionally, studies on related aryl halides indicate possible interactions with biological macromolecules, which could lead to therapeutic applications.

Several compounds share structural similarities with 1-Bromo-3-(2-fluoroethanesulfonyl)benzene. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 1-Bromo-4-fluorobenzene | Bromine at para position relative to fluorine | Used in pharmaceuticals; acts as a coupling agent |

| 1-Chloro-3-(2-fluoroethanesulfonyl)benzene | Chlorine instead of bromine | Different reactivity profile; less steric hindrance |

| 4-Fluorobenzenesulfonamide | Sulfonamide group attached to fluorobenzene | Exhibits different biological activities; used in drug development |

| 1-Iodo-3-(2-fluoroethanesulfonyl)benzene | Iodine instead of bromine | Higher reactivity due to iodine; useful in cross-coupling reactions |

The unique combination of a bromo group and a sulfonyl moiety in 1-Bromo-3-(2-fluoroethanesulfonyl)benzene provides distinct chemical properties that differentiate it from other similar compounds, particularly in terms of its reactivity and potential applications in synthesis and medicinal chemistry.